N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide
Description
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, a dichlorobenzyl group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O3/c17-12-4-1-11(14(18)7-12)8-22-9-19-16(21-22)20-15(24)10-2-5-13(6-3-10)23(25)26/h1-7,9H,8H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBJZHSPGRDUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the triazole intermediate.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the triazole-dichlorobenzyl intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole and nitrobenzamide groups.
Mechanism of Action
The mechanism by which N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The triazole ring is known to bind to metal ions, which could be crucial in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
